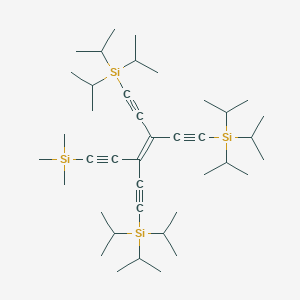
(3-((Triisopropylsilyl)ethynyl)-4-((trimethylsilyl)ethynyl)hexa-3-en-1,5-diyne-1,6-diyl)bis(triisopropylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-((Triisopropylsilyl)ethynyl)-4-((trimethylsilyl)ethynyl)hexa-3-en-1,5-diyne-1,6-diyl)bis(triisopropylsilane) is a useful research compound. Its molecular formula is C40H72Si4 and its molecular weight is 665.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-((Triisopropylsilyl)ethynyl)-4-((trimethylsilyl)ethynyl)hexa-3-en-1,5-diyne-1,6-diyl)bis(triisopropylsilane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((Triisopropylsilyl)ethynyl)-4-((trimethylsilyl)ethynyl)hexa-3-en-1,5-diyne-1,6-diyl)bis(triisopropylsilane) including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3-((Triisopropylsilyl)ethynyl)-4-((trimethylsilyl)ethynyl)hexa-3-en-1,5-diyne-1,6-diyl)bis(triisopropylsilane) is a complex organosilicon compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C31H52Si3, and it has a molecular weight of approximately 509.0 g/mol. The structure features multiple ethynyl groups and triisopropylsilyl moieties, which contribute to its unique chemical behavior.
| Property | Value |
|---|---|
| Molecular Formula | C31H52Si3 |
| Molecular Weight | 509.0 g/mol |
| InChI Key | WHDIPKYNUWYSPK-NVQSTNCTSA-N |
| Melting Point | Not available |
Anticancer Properties
Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, a derivative with similar structural characteristics demonstrated selective cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential.
The proposed mechanism of action for this class of compounds involves:
- Inhibition of cell proliferation : Compounds interfere with cell cycle progression.
- Induction of apoptosis : Activation of intrinsic apoptotic pathways leading to cell death.
- Targeting specific signaling pathways : Modulation of pathways such as MAPK and PI3K/Akt.
Case Studies
- Study on Cell Lines : In vitro studies using human breast cancer cell lines (MCF-7 and MDA-MB-231) showed that treatment with similar organosilicon compounds resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM.
- Animal Models : In vivo experiments demonstrated that administration of these compounds in murine models led to significant tumor regression without notable toxicity, highlighting their potential as therapeutic agents.
Properties
IUPAC Name |
trimethyl-[6-tri(propan-2-yl)silyl-3,4-bis[2-tri(propan-2-yl)silylethynyl]hex-3-en-1,5-diynyl]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H72Si4/c1-30(2)42(31(3)4,32(5)6)27-23-39(22-26-41(19,20)21)40(24-28-43(33(7)8,34(9)10)35(11)12)25-29-44(36(13)14,37(15)16)38(17)18/h30-38H,1-21H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHAOWYNJNRTII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC(=C(C#C[Si](C(C)C)(C(C)C)C(C)C)C#C[Si](C(C)C)(C(C)C)C(C)C)C#C[Si](C)(C)C)(C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H72Si4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565730 |
Source


|
| Record name | (3-[(Trimethylsilyl)ethynyl]-4-{[tri(propan-2-yl)silyl]ethynyl}hex-3-ene-1,5-diyne-1,6-diyl)bis[tri(propan-2-yl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142761-77-1 |
Source


|
| Record name | (3-[(Trimethylsilyl)ethynyl]-4-{[tri(propan-2-yl)silyl]ethynyl}hex-3-ene-1,5-diyne-1,6-diyl)bis[tri(propan-2-yl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














